Methyl 4-nitro-alpha-azidocinnamate

Description

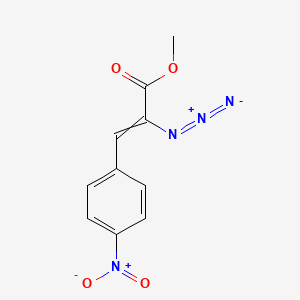

Methyl 4-nitro-alpha-azidocinnamate is a multifunctional organic compound featuring a cinnamate backbone modified with a nitro group (-NO₂) at the 4-position, an azide (-N₃) group at the alpha position, and a methyl ester (-COOCH₃) substituent. The nitro group enhances electron-withdrawing effects, stabilizing the aromatic system and influencing reaction kinetics, while the azide group enables bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The methyl ester improves lipophilicity, affecting solubility in organic solvents .

Properties

Molecular Formula |

C10H8N4O4 |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

methyl 2-azido-3-(4-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)9(12-13-11)6-7-2-4-8(5-3-7)14(16)17/h2-6H,1H3 |

InChI Key |

FOYAKCWWZDQKEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis

The table below highlights structural and functional differences:

Research Findings and Industrial Relevance

Recent studies emphasize this compound’s role in photoaffinity labeling, where its azide and nitro groups enable covalent binding to biomolecules under UV light. In contrast, CA’s antioxidant properties are leveraged in cosmetics, and NBA’s photolability is exploited in microfabrication. FMP-10’s fluorescence is critical in cellular imaging but lacks the bifunctional reactivity of this compound .

Preparation Methods

Synthesis of Methyl 4-Nitro-α-Bromocinnamate

The precursor methyl 4-nitrocinnamate is synthesized through nitration of methyl cinnamate using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding regioselective para-substitution due to the electron-withdrawing ester group. Subsequent bromination at the α-position is achieved using bromine (Br₂) in acetic acid under controlled conditions, forming methyl 4-nitro-α-bromocinnamate.

Mitsunobu Reaction for α-Azidation

The Mitsunobu reaction offers an alternative pathway for introducing the azide group under milder conditions, avoiding harsh bromination steps.

Preparation of Methyl 4-Nitro-α-Hydroxycinnamate

Methyl 4-nitrocinnamate is reduced selectively at the α,β-unsaturated bond using hydrogen gas (H₂) over a palladium catalyst, yielding the saturated α-hydroxy derivative. Alternatively, hydroxylation via epoxidation and acid hydrolysis provides the α-hydroxy intermediate.

Azide Substitution Using Mitsunobu Conditions

The α-hydroxy compound reacts with hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This Mitsunobu-type substitution converts the hydroxyl group to an azide with ~65% yield. While this method avoids halogenation, the cost of reagents and sensitivity to moisture limit large-scale applications.

Cerium(IV)-Mediated Radical Azidation

Cerium(IV) ammonium nitrate (CAN) facilitates radical-based azidation, enabling direct functionalization of the α-position in methyl 4-nitrocinnamate.

Reaction Mechanism and Optimization

CAN oxidizes sodium azide (NaN₃) to generate azide radicals (- N₃), which add to the electron-deficient α-carbon of the cinnamate. The reaction proceeds in acetonitrile (MeCN) at room temperature, achieving ~82% yield after 6 hours. This method excels in regioselectivity and avoids pre-functionalization but requires careful handling of the strong oxidant CAN.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 80°C | 75 | Scalable, straightforward | Halogenation step required |

| Mitsunobu Reaction | DPPA, DIAD, PPh₃, THF | 65 | Mild conditions, no halogens | High reagent cost |

| CAN-Mediated Azidation | CAN, NaN₃, MeCN, rt | 82 | Direct functionalization, efficient | Oxidant sensitivity |

Functional Group Compatibility and Stability Considerations

The nitro and azide groups impose specific constraints:

-

Nitro Group Stability : The para-nitro substituent is stable under acidic and oxidative conditions but may undergo reduction in the presence of hydrogenation catalysts.

-

Azide Reactivity : The α-azide is thermally sensitive, requiring storage at low temperatures to prevent decomposition.

Applications and Derivative Synthesis

Methyl 4-nitro-α-azidocinnamate serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-nitro-α-azidocinnamate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Nitration : Introduce a nitro group to the cinnamate backbone under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions.

Azidation : React the intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 50–60°C for 6–8 hours .

Esterification : Methylation via Fischer esterification (methanol/H₂SO₄) or using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Adjust stoichiometry of NaN₃ to avoid excess, which may lead to explosive byproducts .

Q. How can the purity and structural integrity of Methyl 4-nitro-α-azidocinnamate be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., nitro group at C4, azide at α-position).

- FT-IR : Verify azide (∼2100 cm⁻¹) and nitro (∼1520 cm⁻¹) functional groups.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (C18 column, acetonitrile/water mobile phase) .

- Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent azide degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties of Methyl 4-nitro-α-azidocinnamate?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electronic transitions (TD-DFT/B3LYP/6-311++G** basis set). Compare computed UV-Vis spectra with experimental data to validate accuracy.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile or DMSO) on conformational stability.

- Contradiction Resolution : If experimental fluorescence data conflicts with computational predictions, re-examine solvent polarity parameters or excited-state relaxation pathways .

Q. How can researchers resolve contradictions in kinetic data for azide-mediated cycloaddition reactions involving this compound?

- Methodological Answer :

- Controlled Variables : Standardize temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Cu(I) for "click" chemistry).

- Error Analysis : Quantify uncertainties via triplicate experiments and statistical tools (e.g., ANOVA).

- Mechanistic Probes : Use isotopic labeling (¹⁵N-azide) or in situ IR to track reaction intermediates. For divergent Arrhenius plots, consider competing pathways (e.g., nitro group participation) .

Q. What strategies mitigate hazards during large-scale synthesis of azide-containing compounds like Methyl 4-nitro-α-azidocinnamate?

- Methodological Answer :

- Safety Protocols : Conduct reactions in fume hoods with blast shields. Avoid metal catalysts (e.g., Cu) to prevent explosive metal azide formation.

- Process Optimization : Use flow chemistry to limit azide accumulation. Dilute NaN₃ solutions (<10% w/v) to reduce exothermic risks.

- Waste Management : Quench residual azides with NaNO₂/HCl to form non-explosive HN₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.